(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride
Overview
Description
“(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is a chemical compound with the molecular weight of 187.11 . It is also known by its IUPAC name, (1-methyl-3-pyrrolidinyl)methanamine . It is usually in a liquid physical form .
Molecular Structure Analysis
The InChI code for “(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Neuroleptic Activity
One of the significant applications of compounds related to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is in neuroleptic activity. For instance, a study by Iwanami et al. (1981) focused on the synthesis and evaluation of benzamides of cyclic alkane-1,2-diamines, including 1-substituted 3-aminopyrrolidines, as potential neuroleptics. These compounds were tested for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The findings showed a good correlation between structure and activity, indicating the potential of these compounds as neuroleptic drugs with fewer side effects (Iwanami et al., 1981).
Catalytic Applications
In the field of catalysis, a study by Kwon et al. (2015) reported on zinc(II) complexes involving similar compounds, which were used as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes showed a preference for heterotactic polylactide, highlighting their utility in polymer synthesis (Kwon et al., 2015).
Dopamine Receptor Antagonism
Another application area is in dopamine receptor antagonism. Grewe et al. (1982) investigated YM-09151-2, a compound closely related to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride, and found it to be a potent antagonist of the dopamine-induced inhibition of adenylate cyclase. This suggests its potential as a pharmacological tool in investigating dopamine receptors (Grewe et al., 1982).
Antimicrobial Activity
Compounds similar to (1-Methylpyrrolidin-3-yl)methanamine dihydrochloride have also been investigated for their antimicrobial properties. For example, Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQCOWFIDBNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743163 | |
Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-3-Yl)Methanamine Dihydrochloride | |
CAS RN |
1284226-96-5 | |
Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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